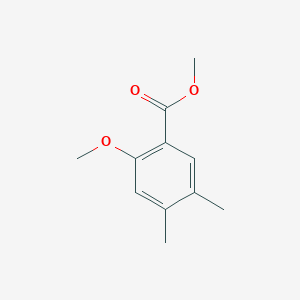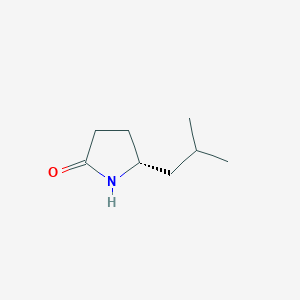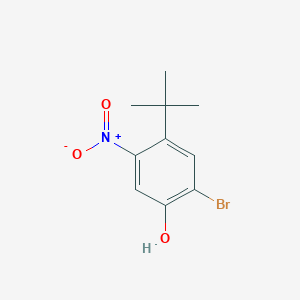
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid
Descripción general
Descripción
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is an organic compound with the molecular formula C15H15BO2. It is a boronic acid derivative of fluorene, characterized by the presence of a boronic acid group attached to the 4-position of the 9,9-dimethylfluorene moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid typically involves the following steps:
Bromination of 9,9-Dimethylfluorene: The starting material, 9,9-dimethylfluorene, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Lithiation and Borylation: The brominated intermediate is then subjected to lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures. The resulting organolithium compound is subsequently treated with a boron source, such as trimethyl borate (B(OCH3)3), to introduce the boronic acid group.
Hydrolysis: The final step involves hydrolysis of the boronate ester intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient bromination and lithiation techniques, as well as effective purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the coupling of this compound with aryl or vinyl halides to form biaryl or styrene derivatives. Common reagents include palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3).
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Esterification: this compound can react with alcohols to form boronate esters in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, potassium carbonate, aryl or vinyl halides, and solvents such as toluene or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide, sodium perborate, and solvents like water or methanol.
Esterification: Alcohols, dicyclohexylcarbodiimide, and solvents such as dichloromethane (DCM).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Esterification: Boronate esters.
Aplicaciones Científicas De Investigación
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Chemical Biology: this compound is employed in the design of molecular probes and sensors for detecting biologically relevant molecules.
Mecanismo De Acción
The mechanism of action of (9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is primarily related to its ability to participate in cross-coupling reactions and form stable carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The electronic properties of the fluorene moiety also play a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(9,9-Dimethyl-9H-fluoren-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position.
(9,9-Dimethyl-9H-fluoren-7-yl)boronic acid: Similar structure but with the boronic acid group at the 7-position.
(9,9-Dioctyl-9H-fluoren-2-yl)boronic acid: Similar structure but with octyl groups instead of methyl groups.
Uniqueness
(9,9-Dimethyl-9H-fluoren-4-yl)boronic acid is unique due to the specific positioning of the boronic acid group at the 4-position, which influences its reactivity and electronic properties. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 7-position counterparts.
Propiedades
IUPAC Name |
(9,9-dimethylfluoren-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO2/c1-15(2)11-7-4-3-6-10(11)14-12(15)8-5-9-13(14)16(17)18/h3-9,17-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCZGQXLXXMGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C(C2=CC=C1)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3093479.png)




![5-[(4-Amino-3-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3093515.png)

![6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B3093539.png)


